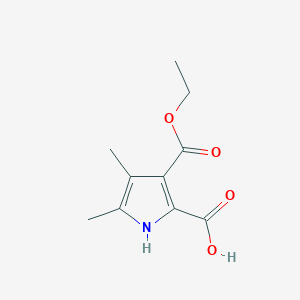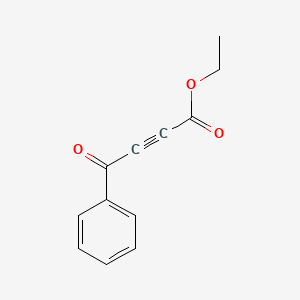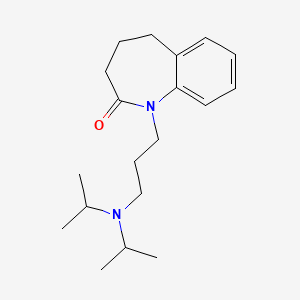
N2-(1-Oxohexadecyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(1-Oxohexadecyl)-L-lysine: is a derivative of the amino acid lysine, where the amino group is substituted with a hexadecyl group containing a ketone functional group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(1-Oxohexadecyl)-L-lysine typically involves the acylation of L-lysine with hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N2-(1-Oxohexadecyl)-L-lysine can undergo oxidation reactions, particularly at the ketone functional group, forming carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Hexadecanoic acid derivatives.
Reduction: N2-(1-Hydroxyhexadecyl)-L-lysine.
Substitution: Various N2-substituted L-lysine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: N2-(1-Oxohexadecyl)-L-lysine is used as a surfactant in chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and micelles, which are essential in various chemical processes.
Biology: In biological research, this compound is used to study membrane protein interactions. Its amphiphilic properties allow it to integrate into lipid bilayers, making it useful in the study of cell membranes and membrane-bound proteins.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form micelles can be exploited to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its surfactant properties help in the stabilization of creams and lotions, enhancing their texture and stability.
Mecanismo De Acción
The mechanism of action of N2-(1-Oxohexadecyl)-L-lysine primarily involves its integration into lipid bilayers due to its amphiphilic nature. This integration can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound can also interact with membrane proteins, influencing their function and activity.
Comparación Con Compuestos Similares
- N2-(1-Oxohexadecyl)-L-arginine
- N2-(1-Oxohexadecyl)-L-glutamine
- N2-(1-Oxohexadecyl)-L-serine
Comparison:
- N2-(1-Oxohexadecyl)-L-lysine vs. N2-(1-Oxohexadecyl)-L-arginine: Both compounds have similar amphiphilic properties, but the presence of the guanidino group in arginine derivatives can lead to different interactions with biological molecules.
- This compound vs. N2-(1-Oxohexadecyl)-L-glutamine: The amide group in glutamine derivatives provides additional hydrogen bonding capabilities, which can influence their behavior in aqueous environments.
- This compound vs. N2-(1-Oxohexadecyl)-L-serine: The hydroxyl group in serine derivatives can participate in additional chemical reactions, making them more versatile in certain applications.
This compound stands out due to its unique combination of amphiphilic properties and the presence of a primary amine group, which allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
59866-71-6 |
|---|---|
Fórmula molecular |
C22H44N2O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-20(22(26)27)17-15-16-19-23/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 |
Clave InChI |
OLDGKSQBWGEFNM-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)







